molecular formula C12H16O4 B3045663 Ethyl 2-(4-methoxyphenoxy)propanoate CAS No. 111479-08-4

Ethyl 2-(4-methoxyphenoxy)propanoate

Cat. No. B3045663
CAS RN: 111479-08-4
M. Wt: 224.25 g/mol
InChI Key: ZGFMBUHREWMBOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxyphenoxy)propanoate consists of an ethyl ester group attached to a propanoate backbone. The presence of the 4-methoxyphenoxy substituent and the diiodo groups contributes to its unique properties. Refer to the InChI code for the exact arrangement of atoms in the molecule: 1S/C20H21I2NO5/c1-4-27-20(25)18(23-12(2)24)11-13-9-16(21)19(17(22)10-13)28-15-7-5-14(26-3)6-8-15/h5-10,18H,4,11H2,1-3H3,(H,23,24) .

Scientific Research Applications

Crystal Packing and Interaction Studies

Ethyl 2-(4-methoxyphenoxy)propanoate is notable for its involvement in specific nonhydrogen bonding interactions, specifically N⋯π and O⋯π types, which play a crucial role in crystal packing. These interactions, along with hydrogen bonds, contribute to the formation of unique structural motifs in crystal engineering (Zhang, Wu, & Zhang, 2011).

Copolymer Synthesis

This compound is also significant in the synthesis of novel copolymers. For instance, phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, including variants of ethyl 2-(4-methoxyphenoxy)propanoate, have been synthesized and copolymerized with styrene, demonstrating the compound's utility in creating new polymer materials (Kharas et al., 2016).

β-Adrenergic Blocking Agents

Research has explored the use of ethyl 2-(4-methoxyphenoxy)propanoate derivatives in the development of β-adrenergic blocking agents, which have potential therapeutic applications (Cheng Shu-hua, 2004).

Catalyst Development

The compound has been investigated in the context of catalyst development, particularly in processes like the methoxycarbonylation of ethene, demonstrating its versatility in chemical synthesis (Clegg et al., 1999).

Herbicide Synthesis

Ethyl 2-(4-methoxyphenoxy)propanoate has been used in the synthesis of new herbicides, showcasing its application in agricultural chemistry (Makino & Yoshioka, 1987).

Pharmacokinetics and Metabolism Studies

This compound is also a subject in pharmacokinetic studies, where its metabolic properties are analyzed using advanced techniques like liquid chromatography and mass spectrometry (Hu et al., 2015).

Chiral Synthesis from Renewable Sources

The use of ethyl 2-(4-methoxyphenoxy)propanoate in chemo-enzymatic synthesis from renewable sources like levoglucosenone is another fascinating application, indicating its role in sustainable chemistry (Peru et al., 2016).

Food Analysis

In the field of food science, methods have been developed for the determination of sodium 2-(4-methoxyphenoxy) propanoate in foods, emphasizing its relevance in food safety and quality control (Ma Jian-min, 2014).

Natural Product Isolation

Ethyl 2-(4-methoxyphenoxy)propanoate has been isolated from natural sources, such as Kaempferia galanga L., indicating its occurrence in various plants and the potential for natural product research (Luger, Weber, Dung, & Tuyet, 1996).

Enantioselective Analysis

The compound's derivatives have been analyzed for enantioselective properties, particularly in relation to novel antihypertensive agents, highlighting its significance in medicinal chemistry (He et al., 2017).

Safety and Hazards

  • Safety Information : Refer to the provided MSDS for detailed safety precautions.

Future Directions

: Source

properties

IUPAC Name

ethyl 2-(4-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-10(14-3)6-8-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFMBUHREWMBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603351
Record name Ethyl 2-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenoxy)propanoate

CAS RN

111479-08-4
Record name Ethyl 2-(4-methoxyphenoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111479-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-methoxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxyphenol (3.29 g, 26.5 mmol), K2CO3 (7.32 g, 53 mmol), and ethyl 2-bromopropionate (4.8 g, 26.5 mmol) were combined in anhydrous DMF (50 mL) and stirred at 90° C. under an atmosphere of nitrogen. After 16 h, the DMF was removed in vacuo. The residue was dissolved in ethyl acetate (100 mL) and washed twice with water and once with brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to produce a golden oil (4.8 g, 81%) 1H NMR (250 MHz, CDCl3): δ 6.76 (d, 2H, J=7.9), 6.73 (d, 2H, J=7.9), 4.58 (q, 1H, J=6.1), 4.14 (q, 2H, J=7.2), 3.69 (s, 3H), 1.52 (d, 3H, J=6.1), 1.19 (t, 3H, J=7.2). MS [EI+] 225 (M+H)+, [EI−] 223 (M−H)+.
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
7.32 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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